1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H4F3N3O2 and its molecular weight is 219.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Condensed Pyrazoles
Researchers have utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions with various alkynes to obtain corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles. These intermediates have been further cyclized to produce condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones, showcasing the versatility of pyrazole derivatives in synthesizing complex heterocyclic compounds (Arbačiauskienė et al., 2011).
Synthesis of Pyrazole-4-Carboxylic Acid
An improved synthesis method for 1H-pyrazole-4-carboxylic acid has been reported, starting from ethyl cyanoacetate and triethyl orthoformate. This method significantly increased the yield of 1H-pyrazole-4-carboxylic acid to 97.1%, demonstrating an efficient route to this compound, which can be a useful building block in various chemical syntheses (C. Dong, 2011).
Structural and Spectral Investigations
Experimental and theoretical investigations on pyrazole-3-carboxamide and -3-carboxylate derivatives have provided insights into their formation and characteristics. These studies include spectroscopic data and elemental analyses, contributing to the understanding of the structural and electronic properties of pyrazole derivatives, which are essential for designing novel compounds with specific functionalities (İ. Yıldırım et al., 2005).
Coordination Complexes and Polymers
Research on the synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands showcases the application of pyrazole derivatives in forming coordination complexes. These complexes, with different metal ions such as Zn(II) and Cd(II), highlight the potential use of pyrazole-based ligands in materials science, particularly in the development of new functional materials with desirable properties (M. Cheng et al., 2017).
Properties
IUPAC Name |
2-(cyanomethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O2/c8-7(9,10)5-3-4(6(14)15)13(12-5)2-1-11/h3H,2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQMRIYKJATMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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